

An In-depth Technical Guide to 6-fluoro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-fluoro-1H-indazole-3-carbaldehyde

Cat. No.: B182563

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **6-fluoro-1H-indazole-3-carbaldehyde**, a key heterocyclic building block in medicinal chemistry. It details the molecule's structure, physicochemical properties, spectroscopic signature, synthesis protocols, and its significance in the development of novel therapeutics, particularly kinase inhibitors.

Molecular Structure and Chemical Properties

6-fluoro-1H-indazole-3-carbaldehyde possesses a bicyclic structure composed of a benzene ring fused to a pyrazole ring, which is characteristic of the indazole scaffold. The "1H" designation indicates the tautomeric form where the hydrogen atom is attached to the nitrogen at position 1, which is generally the most thermodynamically stable form.^{[1][2]} A fluorine atom is substituted at the 6-position of the benzene ring, and a carbaldehyde (aldehyde) group is attached to the 3-position of the pyrazole ring. The indazole core is often considered a bioisostere of indole, capable of forming strong hydrogen bonds within the binding pockets of proteins.^[3]

Table 1: Physicochemical Properties of **6-fluoro-1H-indazole-3-carbaldehyde**

Property	Value
Molecular Formula	C ₈ H ₅ FN ₂ O
Molecular Weight	164.14 g/mol
Melting Point	186 °C[4]
Appearance	Yellowish solid[3]
CAS Number	885271-70-5

Synthesis of 6-fluoro-1H-indazole-3-carbaldehyde

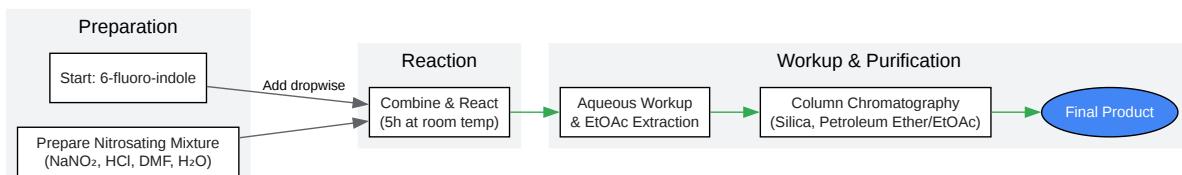
A general and optimized method for synthesizing 1H-indazole-3-carbaldehyde derivatives involves the nitrosation of corresponding indoles in a mildly acidic environment.[5][6] This transformation is efficient for both electron-rich and electron-deficient indoles.[3][5]

This protocol is adapted from a general procedure for the nitrosation of indoles.[3][4]

Materials:

- 6-fluoro-indole (270 mg, 2 mmol)
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl, 2 N aq.)
- Deionized water
- N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Brine
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

- Petroleum ether


Equipment:

- Reaction flask with stirrer
- Standard laboratory glassware
- Rotary evaporator
- Column chromatography setup

Procedure:

- Prepare a nitrosating mixture: In a suitable flask at 0 °C, prepare a solution of sodium nitrite (e.g., 8 mmol in water) and DMF.[4] Slowly add aqueous HCl (e.g., 7 mmol).[4]
- Prepare the indole solution: Dissolve 6-fluoro-indole (270 mg, 2 mmol) in a minimal amount of DMF.[3]
- Reaction: Slowly add the 6-fluoro-indole solution to the nitrosating mixture.[3]
- Stirring: Stir the reaction mixture at room temperature for 5 hours.[3]
- Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[3]
- Washing: Wash the combined organic layers three times with water, followed by a brine wash.[3]
- Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[3]
- Purification: Purify the resulting crude solid by column chromatography on silica gel, using a petroleum ether/EtOAc (8:2) mixture as the eluent.[3]
- Isolation: The pure **6-fluoro-1H-indazole-3-carbaldehyde** is isolated as a yellowish solid (yield: 277 mg, 84%).[3]

Workflow for the Synthesis of 6-fluoro-1H-indazole-3-carbaldehyde

[Click to download full resolution via product page](#)

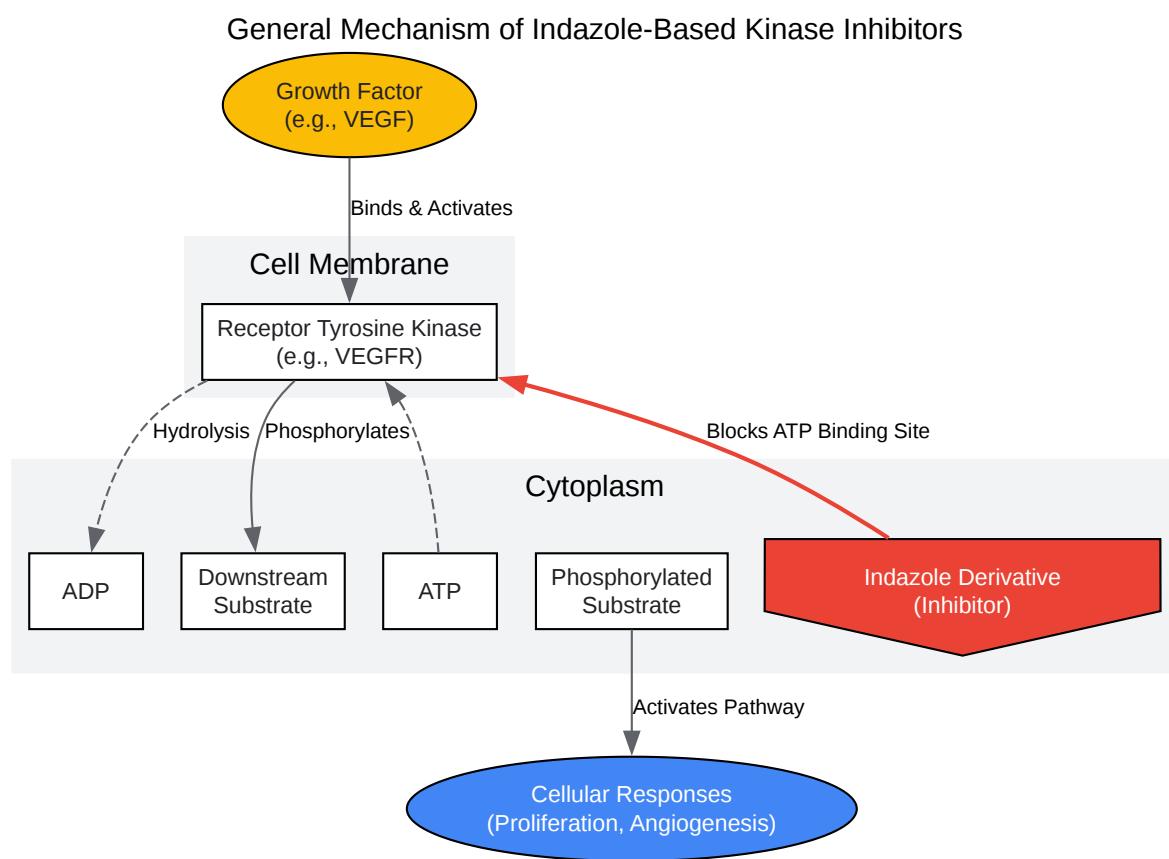
Caption: Synthesis of **6-fluoro-1H-indazole-3-carbaldehyde** via nitrosation.

Spectroscopic Characterization

The structure of **6-fluoro-1H-indazole-3-carbaldehyde** is confirmed using various spectroscopic methods. The data presented below are critical for its identification and quality control.

Table 2: Spectroscopic Data for **6-fluoro-1H-indazole-3-carbaldehyde**[4]

Technique	Data
¹ H NMR	(300 MHz, acetone-d ₆) δ (ppm): 13.13 (brs, 1H, NH), 10.20 (s, 1H, CHO), 8.22 (dd, J = 9.0, 5.0 Hz, 1H), 7.45 (ddd, J = 9.0, 2.0, 0.5 Hz, 1H), 7.20 (ddd, J = 9.5, 9.0, 2.0 Hz, 1H)
¹³ C NMR	(75 MHz, acetone-d ₆) δ (ppm): 187.6, 163.2 (d, J = 244 Hz), 145.2, 142.9 (d, J = 13 Hz), 123.8 (d, J = 11 Hz), 118.5, 114.2 (d, J = 26 Hz), 97.4 (d, J = 27 Hz)
IR	(neat) ν (cm ⁻¹): 3142, 1695, 1675, 1633, 1463, 1333, 1149, 862, 807, 727
HRMS (ESI-)	m/z: [M - H] ⁻ Calculated for C ₈ H ₄ FN ₂ O: 163.0308, Found: 163.0304


Applications in Drug Discovery and Development

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[\[1\]](#)[\[2\]](#)[\[7\]](#) Its derivatives have demonstrated a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[\[1\]](#)[\[8\]](#)

Many indazole-containing compounds have been developed as potent protein kinase inhibitors.[\[5\]](#)[\[8\]](#)[\[9\]](#) Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[\[9\]](#) Marketed drugs such as Axitinib and Pazopanib, which are used to treat certain types of cancer, feature the indazole core and function by inhibiting key kinases in signaling pathways like the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[\[3\]](#)[\[8\]](#)[\[9\]](#)

6-fluoro-1H-indazole-3-carbaldehyde serves as a versatile intermediate for the synthesis of these complex kinase inhibitors.[\[5\]](#)[\[6\]](#) The aldehyde group at the C3 position is a reactive handle that allows for the introduction of diverse chemical moieties to modulate potency, selectivity, and pharmacokinetic properties.

Indazole-based drugs often target receptor tyrosine kinases (RTKs) like VEGFR. These receptors, when activated by growth factors, initiate intracellular signaling cascades that promote cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors). By binding to the ATP-binding pocket of the kinase domain, indazole inhibitors block the phosphorylation of downstream substrates, thereby interrupting these pathological signals.

[Click to download full resolution via product page](#)

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-fluoro-1H-indazole-3-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b182563#6-fluoro-1h-indazole-3-carbaldehyde-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com